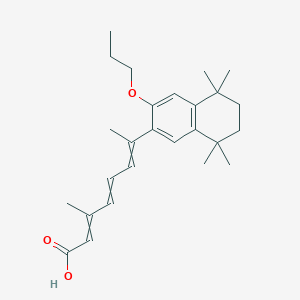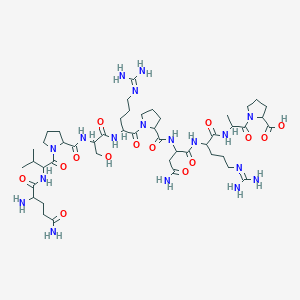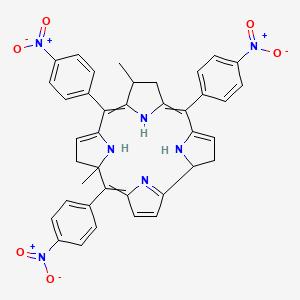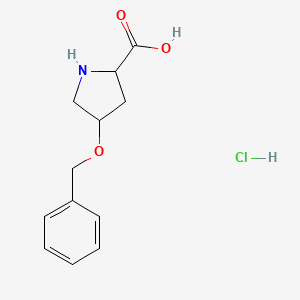![molecular formula C5FeN6Na2O+2 B13392647 3-{2-[(E)-2-(4-Hydroxy-3,5-diiodophenyl)vinyl]-3,3-dimethyl-3H-indolium-1-yl}-1-propanesulfonate](/img/structure/B13392647.png)
3-{2-[(E)-2-(4-Hydroxy-3,5-diiodophenyl)vinyl]-3,3-dimethyl-3H-indolium-1-yl}-1-propanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium nitroprusside is an inorganic compound with the chemical formula Na₂[Fe(CN)₅NO]. It is commonly used as a medication to lower blood pressure in acute hypertensive crises and during surgeries to reduce bleeding. The compound is known for its rapid onset of action and short duration of effect, making it highly effective in emergency situations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium nitroprusside can be synthesized by reacting sodium cyanide with iron(III) chloride and sodium nitrite. The reaction typically occurs in an aqueous solution and involves the following steps:
- Dissolution of sodium cyanide and iron(III) chloride in water.
- Addition of sodium nitrite to the solution.
- Formation of sodium nitroprusside as a red-colored complex.
Industrial Production Methods: In industrial settings, sodium nitroprusside is produced by a similar method but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium nitroprusside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different iron complexes.
Reduction: It can be reduced to release nitric oxide, which is a potent vasodilator.
Substitution: The cyanide ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands like ammonia or phosphines can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ferricyanide complexes.
Reduction: Release of nitric oxide and formation of cyanide ions.
Substitution: Formation of new coordination complexes with substituted ligands.
Wissenschaftliche Forschungsanwendungen
Sodium nitroprusside has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting the presence of certain amino acids and ketones.
Biology: Acts as a nitric oxide donor, which is essential for studying nitric oxide’s role in biological systems.
Medicine: Used in clinical settings to manage hypertensive emergencies and heart failure. It is also being studied for its potential antipsychotic effects in treating schizophrenia.
Industry: Employed in the preservation of fruits and vegetables by reducing spoilage and maintaining quality during storage .
Wirkmechanismus
Sodium nitroprusside exerts its effects by releasing nitric oxide upon metabolism. Nitric oxide activates guanylate cyclase, which increases cyclic guanosine monophosphate (cGMP) levels in cells. This leads to the relaxation of vascular smooth muscles, resulting in vasodilation and a subsequent decrease in blood pressure. The compound also interacts with hemoglobin to form cyanmethemoglobin and cyanide ions, which are further metabolized to thiocyanate and excreted in the urine .
Vergleich Mit ähnlichen Verbindungen
Nitroglycerin: Another nitric oxide donor used for its vasodilatory effects. Unlike sodium nitroprusside, nitroglycerin is more selective for veins and is used in treating angina.
Isosorbide dinitrate: A nitrate used for heart failure and angina, with a longer duration of action compared to sodium nitroprusside.
Amyl nitrite: A volatile liquid used for rapid relief of angina, also acts as a nitric oxide donor.
Uniqueness of Sodium Nitroprusside:
Rapid Onset and Short Duration: Sodium nitroprusside acts almost immediately and has a very short duration of action, making it ideal for acute settings.
Balanced Vasodilation: It affects both arteries and veins, providing a balanced reduction in preload and afterload, which is beneficial in heart failure management
Sodium nitroprusside remains a vital compound in both medical and research fields due to its unique properties and versatile applications.
Eigenschaften
Molekularformel |
C5FeN6Na2O+2 |
|---|---|
Molekulargewicht |
261.92 g/mol |
IUPAC-Name |
disodium;iron(6+);nitroxyl anion;pentacyanide |
InChI |
InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+6;-1;2*+1 |
InChI-Schlüssel |
YNVDFVLEDQMYQH-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+6] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[1,2-d]thiazole-2(1H)-thione](/img/structure/B13392564.png)
![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13392567.png)
![5-{[(2S)-1-(3-oxo-3-{4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propoxy)propan-2-yl]amino}-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one](/img/structure/B13392577.png)
![Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B13392584.png)
![(S)-N-((R)-1-(Benzo[d][1,3]dioxol-5-yl)butyl)-3,3-diethyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4-oxoazetidine-1-carboxamide](/img/structure/B13392590.png)
![2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride](/img/structure/B13392594.png)

![Disodium;2-amino-3-[2,3-di(dodecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate](/img/structure/B13392612.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(10R,12S,14R,17S)-12-hydroxy-4,4,7,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392625.png)
![[4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide](/img/structure/B13392628.png)

![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13392648.png)

